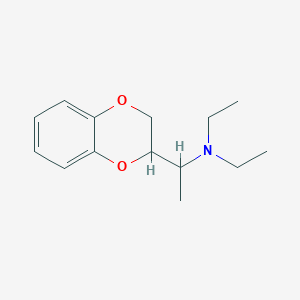

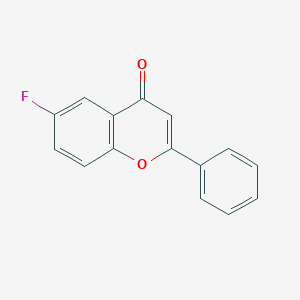

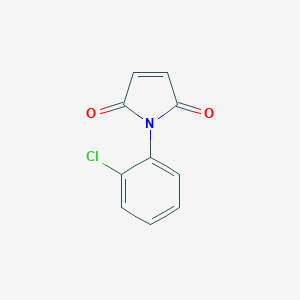

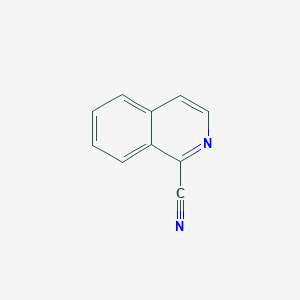

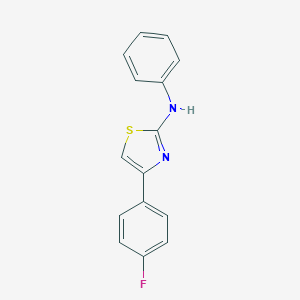

4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thiazole derivatives involves multiple steps, including the reaction of precursor molecules under specific conditions to form the desired thiazole compound. Techniques such as Hantzsch thiazole synthesis are commonly employed, along with characterization through NMR, IR, and mass spectral data to confirm the structure of the synthesized compound (Uwabagira, Sarojini, & Poojary, 2018).

Molecular Structure Analysis

Molecular and electronic structures of thiazole derivatives have been extensively investigated, revealing insights into their conformational flexibility and electronic configurations. Studies often employ X-ray diffraction, Hartree–Fock (HF), and density functional theory (DFT) methods to elucidate their molecular geometries and electronic states, highlighting the significance of non-covalent interactions in determining their molecular structure (Özdemir et al., 2009).

Chemical Reactions and Properties

Thiazole compounds undergo various chemical reactions, including condensations and substitutions, to form region-isomeric structures or to introduce different substituents into the thiazole core. These reactions significantly affect their chemical properties, such as reactivity and stability, and can lead to the formation of novel derivatives with unique properties (Mamedov et al., 2009).

Scientific Research Applications

-

Benzyl (4-fluorophenyl)phenylphosphine oxide-modified epoxy resin

- Application Summary : This compound is used to improve the flame retardancy and dielectric properties of epoxy resin .

- Methods of Application : The compound is prepared by curing a mixture of benzyl (4-fluorophenyl)phenylphosphine oxide and diglycidyl ether of bisphenol A with 4,4′-diaminodiphenylsulfone .

- Results : The resulting epoxy resin thermosets achieved a limiting oxygen index of 34.0% and a UL-94 V-0 rating when the phosphorus content was 0.9 wt.%. The compound also reduced the dielectric constant and dielectric loss factor of the epoxy resin thermosets at different frequencies .

-

Bis (4-fluorophenyl)amine-Substituted Heptazine Acceptor

- Application Summary : This compound is used in the construction of highly efficient deep-blue organic light-emitting diodes (OLEDs) based on exciplex systems .

- Methods of Application : The compound is integrated into a heptazine core, while 1,3-di (9 H -carbazol-9-yl)benzene (mCP) possessing two electron-donating carbazole moieties is chosen as the electron donor .

- Results : An OLED containing this exciplex system as an emitting layer showed deep-blue emission with Commission Internationale de l’Eclairage coordinates of (0.16, 0.12), a peak luminance of 15,148 cd m −2, and a rather high maximum external quantum efficiency of 10.2% along with a low roll-off .

-

(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

- Application Summary : This compound is used in the construction of highly efficient deep-blue organic light-emitting diodes (OLEDs) based on exciplex systems .

- Methods of Application : The compound is synthesized in 90% yield and crystallized by a slow evaporation technique .

- Results : An OLED containing this exciplex system as an emitting layer showed deep-blue emission with Commission Internationale de l’Eclairage coordinates of (0.16, 0.12), a peak luminance of 15,148 cd m −2, and a rather high maximum external quantum efficiency of 10.2% along with a low roll-off .

properties

IUPAC Name |

4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2S/c16-12-8-6-11(7-9-12)14-10-19-15(18-14)17-13-4-2-1-3-5-13/h1-10H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVFUSRCVKYALB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361639 |

Source

|

| Record name | 4-(4-Fluorophenyl)-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine | |

CAS RN |

1427-09-4 |

Source

|

| Record name | 4-(4-Fluorophenyl)-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.